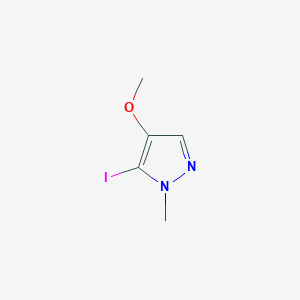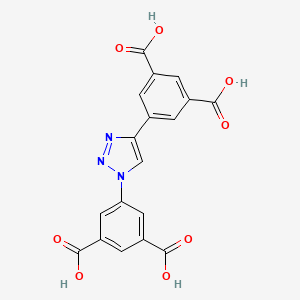
5,5'-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid: is a rigid and planar tetracarboxylic acid incorporating a triazole group. This compound is notable for its use in constructing coordination polymers, which have applications in various fields due to their unique structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid typically involves the incorporation of a triazole group into a tetracarboxylic acid framework. This can be achieved through various synthetic routes, often involving the use of pyridine-based linkers . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the proper formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a usable form .
化学反应分析
Types of Reactions: 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more complex coordination polymers, while reduction may yield simpler derivatives of the original compound .
科学研究应用
Chemistry: In chemistry, 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid is used to construct coordination polymers with unique structural properties. These polymers can be used as catalysts in various chemical reactions, enhancing reaction rates and selectivity .
Biology and Medicine: This can improve the efficacy and targeting of therapeutic agents .
Industry: In industry, the compound’s coordination polymers are used in the development of advanced materials with specific properties, such as enhanced photoluminescence and catalytic activity. These materials can be used in various applications, including sensors and electronic devices .
作用机制
The mechanism by which 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid exerts its effects involves the formation of coordination polymers through the interaction of its carboxylate ligands with metal ions. These interactions create stable and often porous structures that can facilitate various chemical reactions. The molecular targets and pathways involved include the coordination sites on the metal ions and the specific binding sites on the triazole and carboxylate groups .
相似化合物的比较
- 5,5’-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acid
- 4,4’-(1H-1,2,3-triazole-1,4-diyl)dibenzene-1,3-dicarboxylic acid
Comparison: 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid is unique due to its specific triazole incorporation and tetracarboxylic acid framework, which allows for the formation of highly stable and porous coordination polymers. Compared to similar compounds, it offers enhanced catalytic activity and photoluminescence properties, making it particularly valuable in applications requiring these characteristics .
属性
分子式 |
C18H11N3O8 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
5-[1-(3,5-dicarboxyphenyl)triazol-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H11N3O8/c22-15(23)9-1-8(2-10(3-9)16(24)25)14-7-21(20-19-14)13-5-11(17(26)27)4-12(6-13)18(28)29/h1-7H,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI 键 |
ZKAFQBJOQQWNOB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


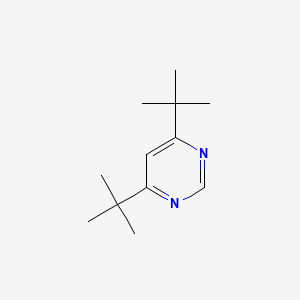
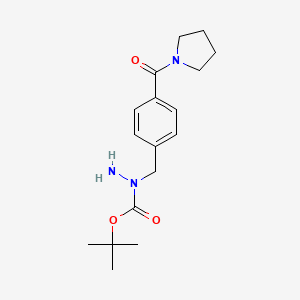
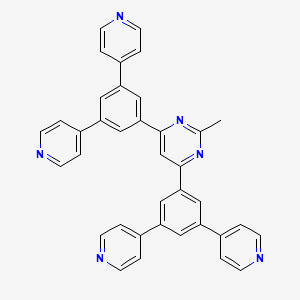
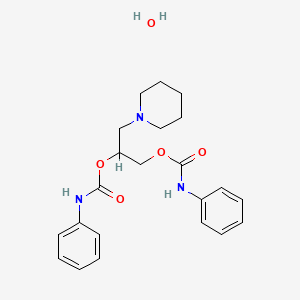
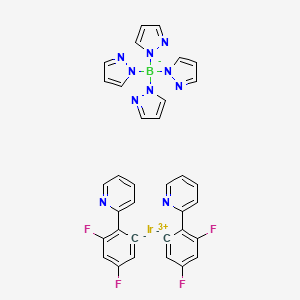
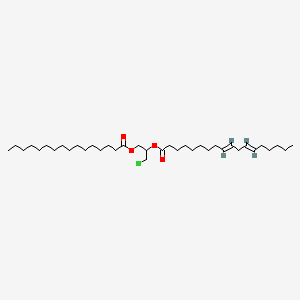
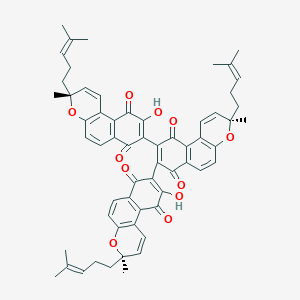
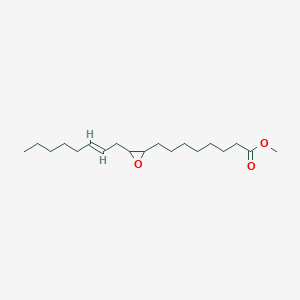

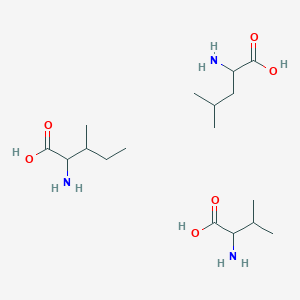
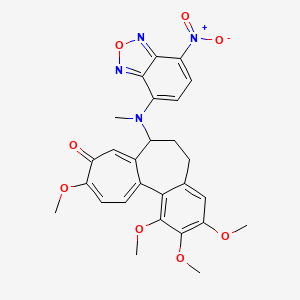
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
